3-Bromo-8-fluoroquinolin-4-amine

Description

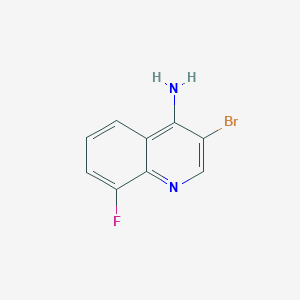

3-Bromo-8-fluoroquinolin-4-amine is a halogenated quinoline derivative featuring a bromine atom at position 3, a fluorine atom at position 8, and an amino group at position 4. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds widely studied for their pharmaceutical and agrochemical applications.

Properties

CAS No. |

1065088-27-8 |

|---|---|

Molecular Formula |

C9H6BrFN2 |

Molecular Weight |

241.06 g/mol |

IUPAC Name |

3-bromo-8-fluoroquinolin-4-amine |

InChI |

InChI=1S/C9H6BrFN2/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H,(H2,12,13) |

InChI Key |

VGBXNIFPLUYCGT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)Br)N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen and amino substituents are extensively explored for structure-activity relationship (SAR) studies. Below is a comparative analysis of 3-bromo-8-fluoroquinolin-4-amine and its structural analogs:

Physicochemical and Application-Based Differences

- Electronic Effects: Bromine’s electron-withdrawing nature at C3 (target compound) may polarize the quinoline ring differently compared to C6 or C8 substitution, affecting binding to biological targets like kinases or DNA topoisomerases.

- Commercial Viability: While this compound is listed on 960化工网, 8-Bromo-7-fluoroquinolin-3-amine is explicitly marketed by Hoffman Fine Chemicals, indicating variability in supplier availability .

- Biological Relevance: The 4-anilino-quinoline scaffold (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) is noted for its tunability in chemical probe development, suggesting that substituent diversity (e.g., difluoromethyl vs. methyl) can modulate target selectivity .

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-8-fluoroquinolin-4-amine?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) on a pre-functionalized quinoline scaffold. For example:

- Step 1: Start with a dihalogenated quinoline precursor (e.g., 3-bromo-8-fluoroquinoline).

- Step 2: React with ammonia or primary amines under reflux in polar aprotic solvents (e.g., ethanol, DMF) .

- Key variables: Temperature (80–120°C), reaction time (12–24 hrs), and catalyst (e.g., CuI for enhanced reactivity).

- Yield optimization: Use excess ammonia and inert atmosphere to minimize side reactions .

Basic: Which spectroscopic techniques confirm the structure of this compound?

Answer:

- 1H/13C NMR: Identify substituent positions (e.g., bromo at C3, fluoro at C8) via coupling patterns and chemical shifts. For example, fluorine’s deshielding effect alters adjacent proton signals .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 256.99) .

- IR spectroscopy: Detect NH2 stretching (~3400 cm⁻¹) and C-F/C-Br vibrations (1100–600 cm⁻¹) .

Advanced: How to resolve contradictions in 1H NMR data during characterization?

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals caused by fluorine’s spin-spin coupling or bromine’s quadrupolar effects .

- Isotopic labeling: Substitute 19F with 18F (where feasible) to simplify splitting patterns .

- Temperature-dependent NMR: Reduce line broadening caused by dynamic processes (e.g., amine proton exchange) .

Advanced: What strategies improve the yield of NAS reactions for this compound?

Answer:

- Solvent selection: Use DMF or DMSO to stabilize transition states via polar interactions .

- Catalysts: Add Cu(I) or Pd(0) to facilitate oxidative addition in halogen displacement .

- Microwave-assisted synthesis: Reduce reaction time (e.g., 2–4 hrs vs. 24 hrs conventional) while maintaining >80% yield .

Advanced: How do substituent positions (Br at C3, F at C8) influence biological activity?

Answer:

- Electron-withdrawing effects: Fluorine at C8 increases electrophilicity, enhancing interactions with target enzymes (e.g., topoisomerase inhibition) .

- Steric hindrance: Bromine at C3 may reduce binding affinity in crowded active sites but improve metabolic stability .

- Comparative studies: Chloro analogs (e.g., 6-chloroquinolin-4-amine) show lower antiparasitic activity, suggesting bromine’s superior leaving-group potential .

Advanced: What computational tools predict the compound’s reactivity and target interactions?

Answer:

- DFT calculations: Model NAS reaction pathways (e.g., activation energy for bromine displacement) .

- Molecular docking (AutoDock/Vina): Screen against malaria parasite proteins (e.g., Plasmodium DHFR) to prioritize derivatives for synthesis .

- QSAR models: CorlogP and Hammett constants predict solubility and electron distribution for SAR studies .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

- pH stability tests: Incubate in buffers (pH 2–10) and monitor degradation via HPLC at 24/48/72 hrs .

- Light/thermal stability: Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation products .

- LC-MS/MS: Characterize hydrolyzed products (e.g., quinoline ring-opening under acidic conditions) .

Basic: What in vitro assays evaluate its biological activity?

Answer:

- Antimicrobial: Minimum inhibitory concentration (MIC) against P. falciparum (malaria) or S. aureus .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .

- Enzyme inhibition: Fluorescence-based assays for DHFR or kinase inhibition .

Advanced: How to address low purity after column chromatography?

Answer:

- Gradient elution optimization: Adjust mobile phase (e.g., hexane:EtOAc 10:1 → 3:1) to separate halogenated byproducts .

- Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals (>98%) .

- HPLC prep-scale: C18 columns with 0.1% TFA in acetonitrile/water for challenging separations .

Advanced: Design principles for derivatives with enhanced solubility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.